molecular formula C10H11NO3S B052371 1-Tosylazetidin-3-one CAS No. 76543-27-6

1-Tosylazetidin-3-one

Cat. No. B052371
CAS RN: 76543-27-6
M. Wt: 225.27 g/mol
InChI Key: YRVBXEVVGIQJOZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Tosylazetidin-3-one and its derivatives has been explored through various methodologies. One method involves the reaction of 1-t-butylazetidinyl-3 tosylate with ammonia, primary and secondary amines, and mercaptans to prepare 3-amino and 3-mercapto-azetidine derivatives. However, compounds with higher acidity, such as thiobenzoic acid, led to ring cleavage (Chen, Kato, & Ohta, 1968).

Molecular Structure Analysis

The structure of azetidine derivatives has been a subject of study, with N-tosyl-2-ethylazetidin-3-one being analyzed through x-ray diffraction analysis. This analysis revealed that the four-membered ring exhibits a certain degree of strain, with specific attention given to the torsional angles and inflection points that impact the molecule's reactivity and interactions (Aliev, Atovmyan, Sipyagin, Kartsev, & Dobrokhotova, 1987).

Chemical Reactions and Properties

1-Tosylazetidin-3-one undergoes various chemical reactions that highlight its reactivity and potential for further functionalization. The gold(I)-catalyzed cyclization/nucleophilic substitution of 1-(N-sulfonylazetidin-2-yl) ynones into N-sulfonylpyrrolin-4-ones demonstrates the versatility of azetidine derivatives in synthesizing complex heterocyclic structures. This reaction showcases the compound's ability to participate in nucleophilic substitution and cyclization reactions, leading to the formation of polysubstituted pyrrolin-4-ones (Miaskiewicz, Weibel, Pale, & Blanc, 2016).

Scientific Research Applications

  • Synthesis and Derivatives : The synthesis of 1-tosylazetidin-3-one and its derivatives has been explored, with studies detailing methods for creating functional derivatives of azetidines, including 1-tosylazetidin-3-one (Chen, Sanjiki, Kato, & Ohta, 1967).

  • Reactivity in Heterocyclization Reactions : Research has investigated the reactivity of N-tosylazetidin-3-one in heterocyclization reactions. These studies provide insights into the chemical behavior of 1-tosylazetidin-3-one and its potential use in the synthesis of complex organic molecules (Ungureanu, Klotz, Schoenfelder, & Mann, 2001).

  • Antitumor Agents : A series of 3-phenoxy-1,4-diarylazetidin-2-ones, which includes derivatives of 1-tosylazetidin-3-one, were investigated for their antiproliferative properties, particularly against cancer cells. These compounds have shown potential as tubulin-targeting antitumor agents, highlighting the therapeutic applications of 1-tosylazetidin-3-one derivatives (Greene et al., 2016).

  • Intermediates in Organic Synthesis : 1-Tosylazetidin-3-one has been used as an intermediate in the generation and trapping of reactive intermediates, such as vinylidenecarbenes, which are important in various synthetic applications (Marchand, Ramanaiah, Bott, Gilbert, & Kirschner, 1996).

  • Efficient Synthesis Processes : Improved methods for synthesizing compounds related to 1-tosylazetidin-3-one, such as 3-amino-1-benzhydrylazetidine, have been developed, contributing to the efficient production of these compounds (Li, Witt, Brandt, & Whritenour, 2006).

Safety And Hazards

1-Tosylazetidin-3-one may cause an allergic skin reaction and serious eye irritation. Protective measures such as wearing gloves, protective clothing, and eye protection are recommended when handling this compound .

properties

IUPAC Name

1-(4-methylphenyl)sulfonylazetidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3S/c1-8-2-4-10(5-3-8)15(13,14)11-6-9(12)7-11/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVBXEVVGIQJOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Tosylazetidin-3-one

CAS RN

76543-27-6
Record name 76543-27-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
Y Dejaegher, NM Kuz'menok, AM Zvonok… - Chemical …, 2002 - ACS Publications
… Also chromium trioxide in acetic acid has been used with great success in the conversion of 1-tosylazetidin-3-ol 19 into 1-tosylazetidin-3-one 20 (Scheme 4). …
Number of citations: 136 pubs.acs.org
AV Sasane, ASK Raj, TH Chao… - … –A European Journal, 2020 - Wiley Online Library
… We also prepared 1-tosylazetidin-3-one 6 a′ that proved to be much less reactive toward the Mannich reaction under the running condition [Scheme 3, Eq. (10)]. Accordingly, the …
ACB Burtoloso, CRD Correia - Tetrahedron, 2008 - Elsevier
The stereoselective syntheses of cis conformationally constrained glutamate and aspartate analogues, containing an azetidine framework were accomplished from (S)-N-tosyl-2-…
Number of citations: 20 www.sciencedirect.com
CNC Drey, E Mtetwa - Journal of the Chemical Society, Perkin …, 1982 - pubs.rsc.org
Peptides of R,S and S-3-aminobutyric acid have been prepared by conventional methods and also by using chiral oxazin-6-ones, the latter method proving to be superior because of …
Number of citations: 24 pubs.rsc.org

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